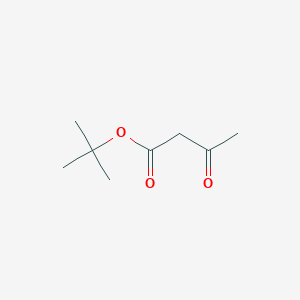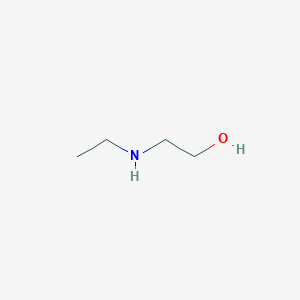![molecular formula C27H33NO8 B046427 Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate CAS No. 116409-00-8](/img/structure/B46427.png)
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate, also known as CDM-11, is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is not fully understood. However, it is believed that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate inhibits the activity of certain enzymes involved in cancer cell growth and survival. Additionally, Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate may induce DNA damage in cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer properties, Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has also been studied for its potential effects on the central nervous system. In vitro studies have shown that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is its potential as an anti-cancer agent. However, one limitation is that the exact mechanism of action is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate in vivo.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate. One area of interest is the development of more efficient synthesis methods for Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate and its potential as a treatment for cancer and neurodegenerative diseases. Finally, research on the safety and efficacy of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate in vivo is needed to determine its potential as a therapeutic agent.
Synthesemethoden
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 3,4,5-trimethoxyphenyl-ethanol. This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid to form the pyrrolidine derivative. The final step involves the reaction of the pyrrolidine derivative with 7-hydroxy-4-methylcoumarin in the presence of sodium hydride to form Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has been studied for its potential pharmacological properties, particularly as an anti-cancer agent. In vitro studies have shown that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
116409-00-8 |
|---|---|
Produktname |
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate |
Molekularformel |
C27H33NO8 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate |
InChI |
InChI=1S/C27H33NO8/c1-6-33-26(29)24-23(16-11-21(30-3)25(32-5)22(12-16)31-4)17-13-19-20(35-15-34-19)14-18(17)36-27(24,2)28-9-7-8-10-28/h11-14,23-24H,6-10,15H2,1-5H3 |
InChI-Schlüssel |
AYIQTEGLGSNULP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC(=C(C(=C5)OC)OC)OC |
Kanonische SMILES |
CCOC(=O)C1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC(=C(C(=C5)OC)OC)OC |
Synonyme |
Ethyl 7,8-dihydro-6-methyl-6-(1-pyrrolidinyl)-8-(3,4,5-trimethoxypheny l)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-7-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)
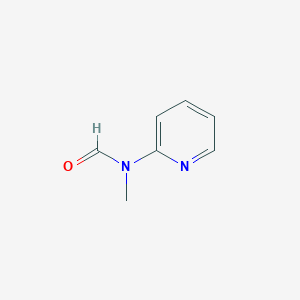
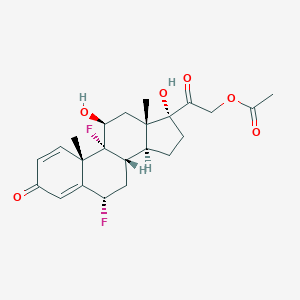
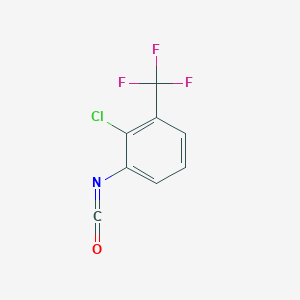
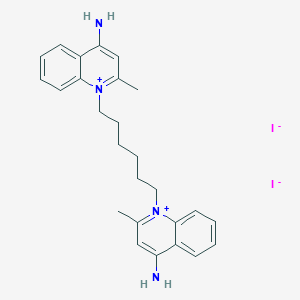
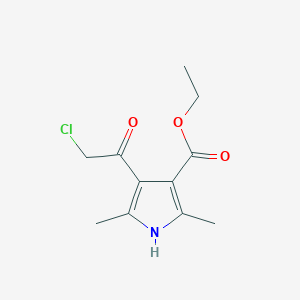
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
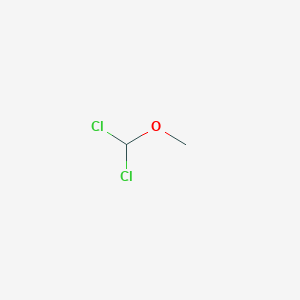
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
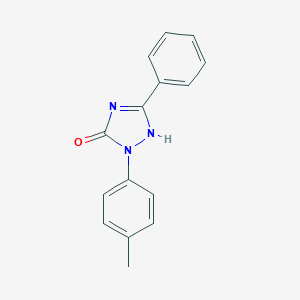
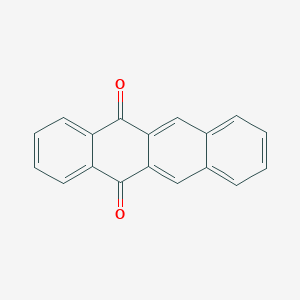
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
